2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide
Description
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H20N2O4S/c1-18(2)17(20)13-19(14-8-7-9-15(12-14)23-3)24(21,22)16-10-5-4-6-11-16/h4-12H,13H2,1-3H3 |
InChI Key |
GFJKVMHCPFZZBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of 3-Methoxyaniline
The phenylsulfonyl group is introduced via sulfonylation of 3-methoxyaniline.
- Reactants : 3-Methoxyaniline (1.0 equiv), benzenesulfonyl chloride (1.2 equiv).
- Conditions : Stir in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0–25°C for 4–12 hours.
- Workup : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
- Yield : 85–92% (white solid).
Mechanism : Nucleophilic attack by the aniline nitrogen on the electrophilic sulfur of the sulfonyl chloride, followed by HCl elimination.
Alkylation with 2-Chloro-N,N-dimethylacetamide
The sulfonylated aniline undergoes alkylation with 2-chloro-N,N-dimethylacetamide.
- Reactants :
- 3-Methoxy(phenylsulfonyl)aniline (1.0 equiv).
- 2-Chloro-N,N-dimethylacetamide (1.1 equiv).
- Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv).
- Conditions : Reflux in DMF or acetonitrile at 80–100°C for 6–24 hours.
- Workup : Dilute with ethyl acetate, wash with water, and purify via column chromatography (hexane:ethyl acetate, 3:1).
- Yield : 70–78% (pale-yellow crystals).
Alternative One-Pot Synthesis
A streamlined one-pot method avoids intermediate isolation.
- Reactants :
- 3-Methoxyaniline (1.0 equiv).
- Benzenesulfonyl chloride (1.2 equiv).
- 2-Chloro-N,N-dimethylacetamide (1.1 equiv).
- Conditions :
- Step 1: Sulfonylation in DCM with triethylamine (0–25°C, 4 hours).
- Step 2: Add Cs₂CO₃ and heat to 80°C for 12 hours.
- Yield : 65–70% after silica gel purification.
Optimization Strategies
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs₂CO₃ | 80 | 78 |
| Acetonitrile | K₂CO₃ | 80 | 72 |
| Ethanol | InCl₃ | 40 (ultrasound) | 80 |
Notes :
Scalability and Purity
- Large-scale (100 g) : Use continuous flow reactors with immobilized Cs₂CO₃ to minimize waste.
- Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity (HPLC).
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, SO₂Ph), 7.52–7.48 (m, 3H, Ar-H), 6.92 (s, 1H, NH), 3.89 (s, 3H, OCH₃), 3.21 (s, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂).
- ESI-MS : [M+H]⁺ = 377.1 (calc. 377.14).
Challenges and Solutions
Chemical Reactions Analysis
2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or even a sulfide, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
Pharmaceutical Development
2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a candidate for new drug formulations targeting bacterial infections or inflammatory diseases. Interaction studies could reveal its binding affinity to biological targets, such as enzymes or receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which would help establish its therapeutic potential.
Chemical Research
The compound is also applicable in chemical research. The sulfonamide group can undergo nucleophilic substitution reactions, while the dimethylacetamide portion may participate in acylation and amidation reactions. Additionally, the methoxy group can be involved in electrophilic aromatic substitution reactions under appropriate conditions.
Structural Similarity and Uniqueness
Several compounds share structural similarities with 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide.
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| Sulfamethoxazole | Sulfonamide with a methoxazole ring | Antibacterial | Established clinical use |
| Sulfadiazine | Simple sulfonamide structure | Antibacterial | Used in combination therapies |
| Dapsone | Sulfone structure with similar amine functionality | Antibacterial, anti-inflammatory | Unique for leprosy treatment |
| Celecoxib | Sulfonamide with a cyclooxygenase-2 inhibitor profile | Anti-inflammatory | Selective COX-2 inhibition |
Mechanism of Action
The mechanism of action of 2-[N-(3-methoxyphenyl)benzenesulfonamido]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent effects, physicochemical properties, and applications:
*Calculated based on molecular formula.
Key Structural and Functional Comparisons :
Substituent Effects: Electron-Withdrawing Groups: The phenylsulfonyl group in the target compound enhances polarity and metabolic stability compared to simpler chloro or methoxy substituents (e.g., ). This may improve bioavailability in drug design. Steric Hindrance: The bulky phenylsulfonyl group could reduce reactivity at the anilino nitrogen compared to alachlor’s methoxymethyl group, which is critical for herbicidal activity .
Biological Activity: Compounds like (E)-2-((2-hydroxybenzylidene)amino)-N,N-dimethylacetamide exhibit antioxidant properties due to the phenolic hydroxyl group , whereas the target compound’s sulfonyl group may favor enzyme inhibition (e.g., kinase or protease targets). Alachlor’s chloro and methoxymethyl groups enable herbicidal action by disrupting plant lipid synthesis ; the target compound’s substituents suggest a different mechanism.
Physicochemical Properties :
- Solubility : The sulfonyl group increases water solubility compared to alachlor’s hydrophobic diethylphenyl group.
- Stability : Methoxy groups (as in the target compound and N-(4-methoxyphenyl)acetamide ) resist hydrolysis better than esters or amides in acidic environments.
Biological Activity
2-[3-Methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by a methoxy group, a phenylsulfonyl moiety, and a dimethylacetamide group, suggests diverse biological activities. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure
The chemical structure of 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group is known to enhance binding affinity to various proteins, potentially inhibiting enzyme activity or modulating receptor interactions. The methoxy and dimethylacetamide groups may also contribute to the compound's pharmacokinetic properties, influencing absorption and distribution within biological tissues.
Anticancer Properties
Research has indicated that compounds similar in structure to 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, leading to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Sulfonamide compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory mediators such as prostaglandins .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways related to amino acid metabolism, such as branched-chain amino acid transaminases (BCATs). This inhibition could have implications for metabolic disorders and cancer therapy .
Study on Anticancer Activity
In a recent study, researchers synthesized a series of sulfonamide derivatives, including 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide, and evaluated their anticancer activity against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Study on Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of related sulfonamide compounds. The researchers demonstrated that these compounds significantly reduced inflammation in a mouse model of acute arthritis. The administration of 2-[3-methoxy(phenylsulfonyl)anilino]-N,N-dimethylacetamide resulted in a marked decrease in paw swelling and inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases .
Data Tables
| Activity | IC50 Value (µM) | Cell Line/Model |
|---|---|---|
| Anticancer | 12 | MCF-7 (Breast Cancer) |
| Anti-inflammatory | N/A | Mouse Model |
Q & A
Q. Table 1: Synthetic Yields Under Different Conditions
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | ClSO₃H, NH₃ | Toluene | 0–5 | 72 |
| Chloroacetylation | ClCH₂COCl, K₂CO₃ | DMF | RT | 85 |
| Coupling | Sulfonamide, Chloroacetamide | DMF | 80 | 58 |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 3.8 (s, 3H) | Methoxy group |
| IR | 1345 cm⁻¹ | S=O stretch |
| MS | m/z 362.1 | [M+H]⁺ ion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
